2-Oxopropyl 2-ethylhexanoate
Description
Properties
IUPAC Name |
2-oxopropyl 2-ethylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCXXOIYFKIAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
In acid-catalyzed esterification, protonation of the carboxylic acid enhances its electrophilicity, facilitating nucleophilic attack by the alcohol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) are common catalysts. For example, a typical procedure involves refluxing equimolar amounts of 2-ethylhexanoic acid and 2-oxopropyl alcohol with 1–2% w/w H₂SO₄ at 110–120°C for 6–12 hours. The reaction progress is monitored via acid value titration or thin-layer chromatography (TLC).
Base-Catalyzed Esterification
Base-catalyzed methods, though less common for esterification, employ alkoxide ions (e.g., sodium methoxide) to deprotonate the alcohol, increasing its nucleophilicity. However, this approach is less efficient for sterically hindered substrates like 2-ethylhexanoic acid.
Optimized Synthetic Protocols
Conventional Heating Method
A representative procedure from industrial literature involves:
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Reactant Ratios : 1:1 molar ratio of 2-ethylhexanoic acid to 2-oxopropyl alcohol.
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Catalyst : 1.5% w/w H₂SO₄.
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Conditions : Reflux at 120°C for 8 hours under nitrogen atmosphere.
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Workup : Neutralization with aqueous NaHCO₃, followed by extraction with diethyl ether and vacuum distillation.
Yield : 85–90%.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly. A protocol using 300 W irradiation for 20 minutes achieves comparable yields (88%) to conventional methods. This approach minimizes side reactions such as dehydration of the alcohol.
Critical Process Parameters
Temperature and Time
Optimal temperatures range from 110°C to 130°C, with prolonged heating (>10 hours) risking decomposition of the oxopropyl group. Below 100°C, incomplete conversion is observed.
Catalytic Systems
| Catalyst | Concentration | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| H₂SO₄ | 1.5% w/w | 90 | 8 |
| pTSA | 2.0% w/w | 88 | 6 |
| Amberlyst-15 | 5% w/w | 82 | 10 |
Table 1 : Catalyst performance in esterification of 2-ethylhexanoic acid.
Solvent-Free vs. Solvent-Assisted
Solvent-free conditions enhance atom economy but require precise temperature control. Toluene or xylene as solvents improve homogeneity, particularly for large-scale reactions.
Purification and Characterization
Post-Reaction Workup
Analytical Validation
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FT-IR : Ester carbonyl peak at 1740–1745 cm⁻¹.
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¹H NMR : δ 4.1–4.3 (m, 2H, CH₂O), δ 2.5–2.7 (m, 1H, COCH), δ 1.2–1.5 (m, 12H, alkyl).
Industrial and Research Applications
The ester serves as a solvent in polymer synthesis and a precursor for agrochemicals. Recent studies explore its use in green chemistry, leveraging enzyme-catalyzed esterification for sustainable production .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopropyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-ethylhexanoic acid.
Reduction: 2-oxopropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer and Antidiabetic Properties
Recent studies have highlighted the potential of 2-oxopropyl 2-ethylhexanoate as a precursor in the synthesis of bioactive compounds. For instance, derivatives of this compound have shown promise in anticancer and antidiabetic activities. Research indicates that modifications to the oxopropyl group can enhance biological efficacy, making it a candidate for drug development .
Case Study: Biological Activity Assessment
A study investigated the biological effects of derivatives synthesized from this compound. The results demonstrated significant cytotoxic activity against various cancer cell lines, with some derivatives exhibiting IC50 values below 20 µM, indicating strong potential as therapeutic agents .
Industrial Applications
Additive in Plastics and Coatings
this compound is utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Its properties enhance the flexibility and durability of plastic products, making it essential in manufacturing processes .
Case Study: Plasticizer Performance
In an industrial evaluation, the use of this compound as a plasticizer resulted in improved mechanical properties of PVC formulations. The modified PVC exhibited enhanced tensile strength and elongation at break compared to conventional plasticizers .
Environmental Considerations
Ecotoxicity and Risk Assessment
The ecological impact of this compound has been assessed through various studies. It has been classified under low ecological risk due to its rapid biodegradability and minimal accumulation in aquatic environments .
Case Study: Environmental Screening Assessment
A screening assessment conducted by Environment Canada evaluated the environmental risks associated with compounds similar to this compound. The findings indicated that while there are potential risks related to its use in consumer products, these are mitigated by its low persistence and high degradability in natural environments .
Summary of Applications
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Pharmaceuticals | Anticancer and antidiabetic drug development | Promising bioactivity; potential for new therapies |
| Industrial Materials | Plasticizer in PVC and other polymers | Improved mechanical properties of end products |
| Environmental Science | Ecotoxicity assessments | Low ecological risk; rapid biodegradability |
Mechanism of Action
The mechanism of action of 2-Oxopropyl 2-ethylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-oxopropyl alcohol and 2-ethylhexanoic acid. These products can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues: Esters of 2-Ethylhexanoic Acid
2-Ethylhexanoate esters vary widely based on the alcohol moiety, influencing their reactivity and applications. Key comparisons include:
- Key Differences: this compound’s 2-oxo group increases electrophilicity, making it more reactive than phenethyl or simple alkyl esters . Phenethyl 2-ethylhexanoate’s aromatic group improves thermal stability, favoring its use in flavorings . Ethyl 2-isopropyl-5-methyl-3-oxohexanoate’s branched structure may reduce solubility in polar solvents compared to the linear 2-oxopropyl variant .
Esters with Oxo or Keto Functionalities
Compounds with oxo groups exhibit distinct chemical behaviors:
- S-(2-Oxopropyl)-CoA (): A nonhydrolyzable acetyl-CoA analog used in enzymatic studies.
- Methyl 2-hexenoate (CAS: 2396-77-2): An α,β-unsaturated ester with conjugated double bonds, enabling Diels-Alder reactions. Unlike this compound, it lacks ketone-driven tautomerism .
Biological Activity
2-Oxopropyl 2-ethylhexanoate is an organic compound that has garnered attention in various fields, including biochemistry and pharmacology. Its potential biological activities are linked to its structural characteristics, which allow it to interact with biological systems in unique ways. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The compound features a propyl group attached to a keto group, which is significant for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the esterification process, where 2-ethylhexanoic acid reacts with an appropriate alcohol (in this case, propanol) in the presence of an acid catalyst. The reaction conditions can influence the yield and purity of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It may act as a signaling molecule or modulate enzyme activities involved in lipid metabolism. The presence of the keto group allows for potential interactions with enzymes that recognize carbonyl functionalities.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory and metabolic regulatory effects. These properties suggest that this compound could have therapeutic applications in treating metabolic disorders or inflammatory diseases.
Study on Metabolites
A study on the metabolism of related compounds indicated that metabolites such as 3-oxo-2-ethylhexanoic acid play a significant role in human metabolism, primarily through β-oxidation pathways . This suggests that this compound may also undergo similar metabolic processes, leading to bioactive metabolites that can exert physiological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | C₁₂H₂₂O₃ | Potential anti-inflammatory | Modulation of lipid metabolism |
| 3-Oxo-2-ethylhexanoic acid | C₈H₁₄O₃ | Metabolite | Involved in β-oxidation |
| Ethylhexyl stearate | C₂₄H₄₈O₂ | Emollient | Skin conditioning |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
